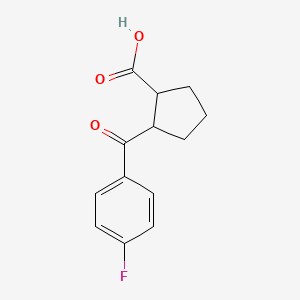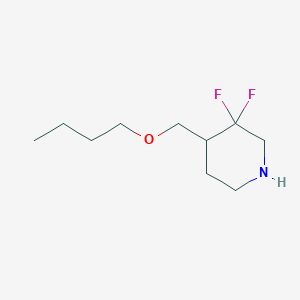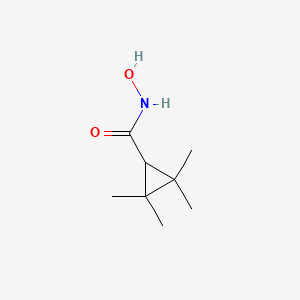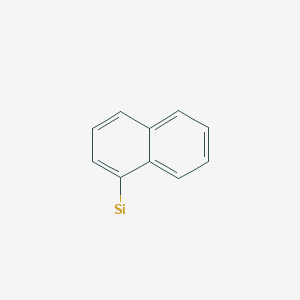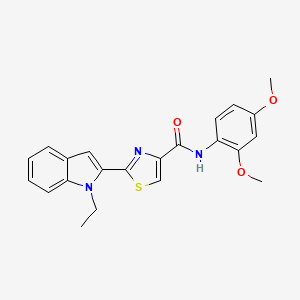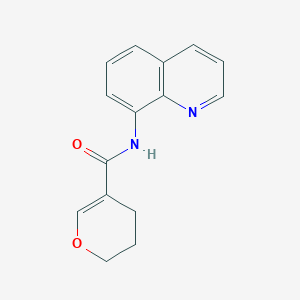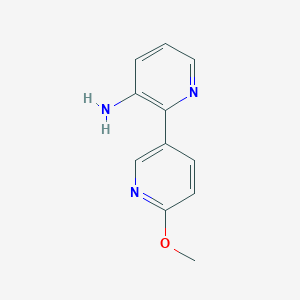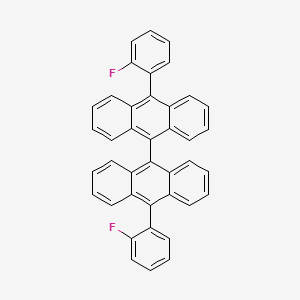
10,10'-Bis(2-fluorophenyl)-9,9'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of bianthracenes. This compound is characterized by the presence of two anthracene units connected through a central carbon-carbon bond, with each anthracene unit substituted by a 2-fluorophenyl group at the 10-position. The unique structure of this compound imparts specific chemical and physical properties that make it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units through a central carbon-carbon bond. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while reduction can produce dihydroanthracenes.
科学的研究の応用
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism by which 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene exerts its effects depends on its specific application. In the context of organic electronics, the compound’s unique structure allows it to participate in charge transfer processes, which are crucial for the functioning of devices like OLEDs. The molecular targets and pathways involved would include interactions with other organic molecules and the formation of charge transfer complexes.
類似化合物との比較
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without the fluorine substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar structure with fluorine substituents at the 4-position instead of the 2-position.
Uniqueness
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions and electronic properties is required.
特性
分子式 |
C40H24F2 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
9-(2-fluorophenyl)-10-[10-(2-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-35-23-11-9-21-33(35)37-25-13-1-5-17-29(25)39(30-18-6-2-14-26(30)37)40-31-19-7-3-15-27(31)38(28-16-4-8-20-32(28)40)34-22-10-12-24-36(34)42/h1-24H |
InChIキー |
SMTHKGNGVXIXQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7F)C8=CC=CC=C8F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
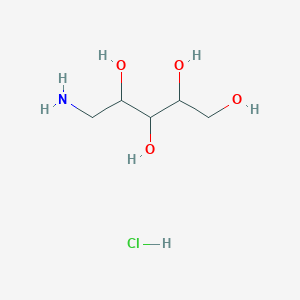
![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

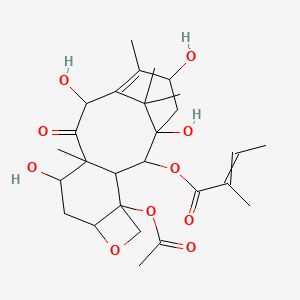
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
